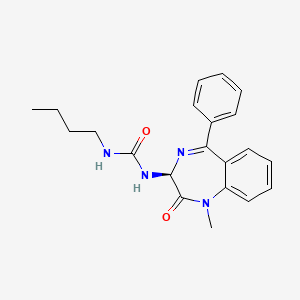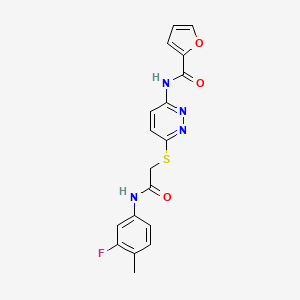![molecular formula C21H24N2O3 B2539068 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 394228-63-8](/img/new.no-structure.jpg)
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol . This compound is categorized under impurities, metabolites, and pharmaceutical standards . It is known for its unique structure, which includes an ethoxy group, a methyl group, and a propylphenoxy group attached to a pyrazolyl phenol core.
Méthodes De Préparation
Analyse Des Réactions Chimiques
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenol or pyrazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Applications De Recherche Scientifique
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Mécanisme D'action
The exact mechanism of action of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is not well-understood. it is likely to interact with various molecular targets and pathways due to its complex structure. The phenol and pyrazole groups suggest potential interactions with enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol include other substituted phenols and pyrazoles. For example:
5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol: This compound has a methoxy group instead of an ethoxy group and lacks the propylphenoxy group.
2-methoxy-4-propylphenol: This compound has a simpler structure with a methoxy and propyl group attached to a phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Propriétés
Numéro CAS |
394228-63-8 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.434 |
Nom IUPAC |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23) |
Clé InChI |
GXWBCHYVZFNGPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)




![3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2538998.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)

![1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2539002.png)
![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)



